N-Isopropylacetanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

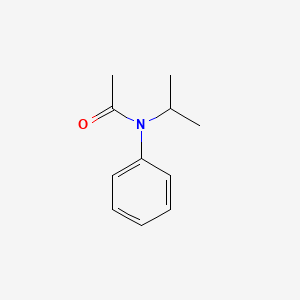

N-Isopropylacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicide Applications

N-Isopropylacetanilide is a key component of propachlor, an acetamide herbicide used mainly for preemergence weed control in crops such as corn and sorghum. Its effectiveness stems from its ability to inhibit the growth of various weed species by interfering with their metabolic processes.

Metabolism in Plants

Research has demonstrated that propachlor undergoes metabolic transformations in plants. For instance, studies have shown that it is metabolized into several products, including this compound and catechol, which can affect plant physiology and herbicide efficacy . The metabolic pathways involve the conversion of propachlor into various metabolites that may have different biological activities compared to the parent compound.

Microbial Degradation

The degradation of this compound by soil microorganisms has been extensively studied, revealing significant insights into bioremediation strategies.

Microbial Pathways

Two notable bacterial strains, Pseudomonas strain PEM1 and Acinetobacter strain BEM2, have been identified as capable of utilizing propachlor as a carbon source. These bacteria metabolize propachlor through distinct pathways, leading to the formation of this compound as an intermediate product . The degradation process involves initial dehalogenation, followed by further breakdown into simpler compounds such as acetanilide and catechol .

Table 1: Metabolic Pathways of Propachlor Degradation

| Bacterial Strain | Initial Metabolite | Subsequent Products |

|---|---|---|

| Pseudomonas PEM1 | This compound | Acetanilide, Acetamide, Catechol |

| Acinetobacter BEM2 | This compound | Isopropylamine, Catechol |

Environmental Impact

The persistence of this compound in soil and water systems raises concerns regarding its environmental impact. Studies indicate that residues can remain detectable for extended periods post-application, potentially affecting non-target organisms and ecosystems .

Health Effects

Toxicological studies have assessed the effects of this compound on various organisms. While some studies suggest low mutagenic potential in mammals, there are indications of embryotoxicity at certain doses . The compound's metabolites have been shown to be excreted via urine in animal models, emphasizing the need for further research on its long-term health effects .

Case Studies

Several case studies have highlighted the practical applications and implications of this compound:

-

Case Study 1: Soil Microbial Communities

A study investigated the impact of propachlor on soil microbial communities, revealing shifts in microbial diversity correlating with herbicide application rates. The presence of this compound was linked to increased populations of specific degraders capable of breaking down this compound effectively. -

Case Study 2: Plant Growth Response

Research conducted on corn and sorghum demonstrated that while propachlor effectively controlled weed populations, it also influenced crop growth metrics such as height and yield. The metabolites formed during plant metabolism were assessed for their potential phytotoxic effects.

Propiedades

IUPAC Name |

N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDCCXMLXSTSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278067 |

Source

|

| Record name | N-Isopropylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-51-8 |

Source

|

| Record name | NSC5962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.